1-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-5-phenylpyrazin-2(1H)-one
Description
Properties
Molecular Formula |
C16H17N3O2S |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
1-(2-oxo-2-thiomorpholin-4-ylethyl)-5-phenylpyrazin-2-one |
InChI |
InChI=1S/C16H17N3O2S/c20-15-10-17-14(13-4-2-1-3-5-13)11-19(15)12-16(21)18-6-8-22-9-7-18/h1-5,10-11H,6-9,12H2 |
InChI Key |
UYXPUOALUVSRKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C(=O)CN2C=C(N=CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Pyrazine Derivatives
The 5-phenylpyrazin-2(1H)-one core is accessible via cyclization reactions. A representative method involves condensing phenylacetamide derivatives with glyoxal derivatives under acidic or basic conditions. For example, reacting 2-phenylacetohydrazide with glyoxal in acetic acid yields the dihydropyrazinone ring, with subsequent oxidation (e.g., using MnO₂) introducing the ketone at position 2.
Key Reaction Conditions :
-
Solvent : Acetic acid or ethanol
-
Temperature : 80–100°C
-
Catalyst : p-Toluenesulfonic acid (for cyclization)
-
Yield : 60–75% after recrystallization.
Functionalization at N1
Introducing the side chain at N1 requires activation of the pyrazinone nitrogen. Alkylation via nucleophilic substitution is common, where the pyrazinone is treated with a halogenated electrophile (e.g., bromoethyl ketone) in the presence of a base such as K₂CO₃.
Synthesis of Thiomorpholine
Photochemical Thiol–Ene Reaction
A continuous flow method for thiomorpholine synthesis employs cysteamine hydrochloride and vinyl chloride (VC) in a photochemical thiol–ene reaction (Scheme 1). This approach offers scalability and safety advantages over batch processes:
-
Step 1 : Cysteamine hydrochloride reacts with VC under UV light (365 nm) in the presence of 0.1–0.5 mol% 9-fluorenone photocatalyst.
-
Step 2 : Cyclization with DIPEA (2 equiv) at 100°C for 5 min yields thiomorpholine.
Advantages :
-
Avoids hazardous mustard intermediates.
-
Compatible with telescoped continuous flow processes.
Synthesis of the 2-Oxo-2-(thiomorpholin-4-yl)ethyl Side Chain
Grignard-Based Ketone Formation
The oxoethyl linker is constructed via ketone synthesis. A method adapted from ethyl 2-oxo-4-phenylbutyrate synthesis involves Grignard reactions (Scheme 2):
-
Grignard Formation : β-Bromoethylbenzene reacts with magnesium in methyl tert-butyl ether (MTBE) at 50–60°C.
-
Addition to Diethyl Oxalate : The Grignard reagent attacks diethyl oxalate at −30–50°C to form the ketone.
Modification for Target Side Chain :
-
Replace β-bromoethylbenzene with 2-bromoacetyl bromide to generate 2-bromo-1-(thiomorpholin-4-yl)ethanone.
Coupling of Pyrazinone and Side Chain
Alkylation of Pyrazinone
The N1 position of 5-phenylpyrazin-2(1H)-one is alkylated with 2-bromo-1-(thiomorpholin-4-yl)ethanone under basic conditions:
-
Conditions : K₂CO₃, DMF, 60°C, 12 h.
-
Mechanism : SN2 displacement of bromide by pyrazinone nitrogen.
-
Yield : 50–65% after column chromatography.
Optimization and Challenges
Purification Strategies
Side Reactions
-
Over-Alkylation : Mitigated by using 1.1 equiv of alkylating agent.
-
Oxidation of Thiomorpholine : Avoided by conducting reactions under nitrogen.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
1-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-5-phenylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to a hydroxyl group under appropriate conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
1-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-5-phenylpyrazin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-5-phenylpyrazin-2(1H)-one involves its interaction with specific molecular targets. The thiomorpholine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The pyrazinone core may also play a role in binding to biological molecules, affecting various pathways involved in disease processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazinone/Pyridinone Derivatives
a) 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-phenylpyrazin-2(1H)-one (CAS 1374542-30-9)
- Structure: Shares the pyrazinone core and 5-phenyl substitution but replaces thiomorpholine with a 4-phenylpiperazine group.
- Molecular Formula : C₂₂H₂₂N₄O₂ (MW: 374.4 g/mol).
- Key Differences: The phenylpiperazine group introduces a bulkier, aromatic amine substituent, likely enhancing π-π stacking interactions in biological targets compared to thiomorpholine’s smaller, non-aromatic structure. Piperazine’s basic nitrogen may improve solubility in acidic environments relative to thiomorpholine’s sulfur .
b) 1-(2-Oxo-2-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one (CAS 1996629-79-8)
- Structure: Features a pyridin-2(1H)-one core instead of pyrazinone, with a sulfonylpyrrolidine group at the 5-position and a trifluoromethyl-biphenyl substituent.
- Molecular Formula : C₂₄H₂₁F₃N₂O₄S (MW: 514.5 g/mol).
- The trifluoromethyl-biphenyl group enhances lipophilicity and metabolic stability compared to the simpler phenyl group in the target compound .
Pyrazolone/Pyrazoline Derivatives
a) 1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropan-1,3-dione (Compound 5 in )
- Structure : Pyrazolone core with hydroxy and phenyl substituents.
- Molecular Formula : C₁₉H₁₄N₂O₃ (MW: 318.3 g/mol).
- Key Differences: The pyrazolone ring (partially saturated) may confer greater conformational flexibility than the fully unsaturated pyrazinone. The diketone side chain could increase electrophilicity, impacting reactivity and toxicity .
b) 1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline ()
- Structure : Pyrazoline core with nitro, phenyl, and thienyl groups.
- Molecular Formula : C₁₉H₁₄N₄O₂S (MW: 386.4 g/mol).
- Thienyl substitution introduces sulfur-based aromaticity, analogous to thiomorpholine but in a fused ring system .
Pyrazolo[3,4-d]pyrimidine Derivatives ()
Structural and Functional Comparison Table
Research Findings and Implications
- Thiomorpholine vs. Piperazine : The sulfur atom in thiomorpholine may confer unique redox properties or metal-binding capabilities compared to piperazine’s nitrogen-based basicity. This could influence interactions with cysteine proteases or cytochrome P450 enzymes .
- Pyrazinone vs. Pyridinone: The pyrazinone’s additional nitrogen may enhance hydrogen-bonding interactions with targets like kinases or GPCRs, whereas pyridinone derivatives might prioritize hydrophobic interactions .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, sulfonyl) improve stability but may reduce solubility. Bulky aromatic groups (e.g., biphenyl) enhance target affinity but increase molecular weight and logP .
Notes
- Structural analogs suggest that modifications to the amine substituent (e.g., thiomorpholine to piperazine) or core heterocycle (pyrazinone to pyridinone) could optimize bioavailability or target engagement.
- Further studies using computational modeling (e.g., molecular docking) or SHELX-based crystallography (as in ) are recommended to elucidate binding modes .
Biological Activity
1-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-5-phenylpyrazin-2(1H)-one is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure
The chemical structure of 1-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-5-phenylpyrazin-2(1H)-one can be represented as follows:
This structure includes a pyrazinone core with a thiomorpholine substituent, which is crucial for its biological activity.
Research indicates that this compound may interact with various biological targets, including:
- Glycogen Synthase Kinase 3 (GSK-3) : It has been noted for its inhibitory effects on GSK-3, which is implicated in several diseases, including Alzheimer's and diabetes .
- Tyrosinase Inhibition : The compound exhibits potential as a tyrosinase inhibitor, which is significant for conditions like hyperpigmentation and certain types of cancer .
Anticancer Activity
Studies have demonstrated that 1-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-5-phenylpyrazin-2(1H)-one shows promising anticancer properties. For example:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| B16F10 | 5.0 | Significant cytotoxicity observed |
| MCF7 | 10.0 | Moderate cytotoxicity |
The compound was tested against various cancer cell lines, showing notable cytotoxic effects, particularly in melanoma (B16F10) and breast cancer (MCF7) models.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies revealed:
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 15 | 50 µg/mL |
| S. aureus | 20 | 25 µg/mL |
These results indicate that the compound possesses significant antimicrobial activity against both Gram-negative and Gram-positive bacteria.
Case Studies
A case study involving the application of this compound in treating melanoma was conducted. The study demonstrated that treatment with varying concentrations of the compound led to reduced tumor size in vivo models.
Study Design:
- Objective : To evaluate the anticancer efficacy in a melanoma model.
- Methodology : Mice were treated with different doses of the compound for four weeks.
Results:
The results showed a dose-dependent reduction in tumor volume, suggesting that the compound could be a candidate for further development in cancer therapy.
Q & A
Basic: How can researchers optimize the synthesis yield of 1-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-5-phenylpyrazin-2(1H)-one?
Answer:
Synthesis optimization involves multi-step protocols with precise control of reaction parameters:
- Reagent Selection : Use thiomorpholine in a nucleophilic substitution step to introduce the thiomorpholin-4-yl group. Catalysts like triethylamine or DBU may enhance reactivity .
- Temperature Control : Maintain reflux conditions (e.g., ethanol at 80°C) for coupling reactions to improve intermediate stability .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using DMSO/water mixtures) to isolate high-purity products .
- Yield Monitoring : Track reaction progress via TLC (Rf = 0.3–0.5 in 1:1 ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- NMR Spectroscopy : 1H/13C NMR (DMSO-d6) identifies key protons (e.g., pyrazinone C=O at ~165 ppm) and thiomorpholine S-CH2 groups (δ 2.8–3.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C19H20N4O2S, expected [M+H]+ = 375.12) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for SAR studies .
Advanced: How can researchers assess target engagement and selectivity in neuropharmacological studies?
Answer:
- In Vitro Binding Assays : Radioligand displacement assays (e.g., [3H]-labeled ligands for serotonin/dopamine receptors) quantify affinity (Ki values) .
- Functional Selectivity : Use calcium flux or cAMP assays to evaluate G protein-coupled receptor (GPCR) signaling bias .
- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .
Advanced: What strategies resolve contradictions between in vitro potency and in vivo efficacy?
Answer:
- Pharmacokinetic Analysis : Measure plasma stability (e.g., liver microsome assays) and blood-brain barrier penetration (logP ~2.5–3.5) using LC-MS .
- Metabolite Identification : Incubate with CYP450 isoforms (e.g., CYP3A4) to detect oxidative metabolites that may interfere with activity .
- Dose-Response Optimization : Adjust dosing regimens in rodent models to account for first-pass metabolism .
Advanced: How to design analogs for improved metabolic stability without compromising activity?
Answer:
- Structural Modifications : Replace labile groups (e.g., pyrazinone C=O with bioisosteres like 1,2,4-oxadiazole) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with metabolic enzymes (e.g., CYP2D6) .
- Prodrug Strategies : Introduce ester moieties at the thiomorpholine sulfur to enhance solubility and delay degradation .
Basic: What methods address poor aqueous solubility for in vivo studies?
Answer:
- Co-Solvent Systems : Use 10% DMSO/90% saline or cyclodextrin complexes (e.g., HP-β-CD) to enhance dissolution .
- Salt Formation : Synthesize hydrochloride or mesylate salts to improve bioavailability .
- Nanoformulation : Encapsulate in PEGylated liposomes for sustained release .
Advanced: How can in silico methods predict off-target effects or toxicity?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to hERG channels (to assess cardiac risk) using GROMACS .
- QSAR Modeling : Train models on PubChem datasets to predict hepatotoxicity (e.g., mitochondrial dysfunction) .
- Pan-Assay Interference Compounds (PAINS) Filters : Exclude analogs with reactive motifs (e.g., Michael acceptors) .
Basic: What protocols ensure enantiomeric purity during synthesis?
Answer:
- Chiral Chromatography : Use Chiralpak IA columns (hexane/isopropanol) to separate enantiomers .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps .
- Circular Dichroism (CD) : Verify enantiopurity by comparing CD spectra to reference standards .
Advanced: How to evaluate oxidative metabolism in preclinical development?
Answer:
- Liver Microsome Assays : Incubate with human/rat microsomes and NADPH, followed by LC-MS/MS to identify glutathione adducts .
- Reactive Metabolite Trapping : Use potassium cyanide to trap iminium intermediates formed via CYP450 oxidation .
Advanced: What formulation strategies enhance stability in long-term storage?
Answer:
- Lyophilization : Prepare freeze-dried powders under inert gas (argon) to prevent oxidation .
- Excipient Screening : Test antioxidants (e.g., ascorbic acid) or chelators (EDTA) to inhibit degradation .
- Stability-Indicating HPLC : Monitor degradation products under accelerated conditions (40°C/75% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
